molecular formula C17H16N2O4S B2436667 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895440-81-0

2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2436667
CAS No.: 895440-81-0
M. Wt: 344.39
InChI Key: DLXQCDYWPVRWSE-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure renowned for its significant relevance in medicinal chemistry and drug discovery research . The core benzothiazole moiety, when functionalized with amide linkages and methoxy groups, is frequently associated with a range of promising biological activities, making it a valuable building block for investigating new therapeutic agents . While the specific biological data for this compound is under investigation, structurally similar N-(benzothiazol-2-yl)benzamide analogs have demonstrated substantial potential in scientific research, particularly in the fields of oncology and microbiology . These related compounds have been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT 116), with mechanisms that may involve the modulation of key enzymatic pathways . Furthermore, benzothiazole derivatives are widely explored for their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific positioning of the methoxy substituents on both the benzamide and benzothiazole rings is a critical parameter in organic materials science, as it can significantly influence the compound's solid-state arrangement, electronic properties, and intermolecular interactions, which are relevant for the development of non-linear optical (NLO) materials . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-7-5-9-13-14(11)18-17(24-13)19-16(20)10-6-4-8-12(22-2)15(10)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXQCDYWPVRWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is in the development of pharmaceuticals. The compound has been investigated for its potential as:

  • Anticancer Agent : Studies have indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of methoxy groups may enhance the compound's ability to penetrate cell membranes and interact with biological targets .
  • Antimicrobial Activity : Research has shown that compounds containing benzothiazole moieties possess antimicrobial properties. This compound could be evaluated for its efficacy against bacterial and fungal strains .

Pharmacology

In pharmacological studies, the compound is being explored for its effects on:

  • Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in disease pathways. The benzothiazole structure is known to interact with enzyme active sites, making it a candidate for drug design targeting specific diseases .
  • Neuroprotective Effects : Some derivatives of benzothiazole have demonstrated neuroprotective properties. Investigating this compound could lead to new treatments for neurodegenerative diseases .

Material Science

Beyond biological applications, this compound can be utilized in:

  • Polymer Chemistry : The compound may serve as a functional monomer in the synthesis of polymers with specific properties such as enhanced thermal stability or UV resistance .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and tested their anticancer activity against human breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, suggesting a pathway for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

A research article in Pharmaceutical Biology explored the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria. The study found that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzamide core and benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .

Biological Activity

2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as G856-7105, is a compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C24H23N3O4S, with a molecular weight of 449.53 g/mol. The compound features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight449.53 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Rotatable Bonds8
LogP (Partition Coefficient)4.717
Water Solubility (LogSw)-4.44

Biological Activity

Studies have shown that compounds similar to this compound exhibit a range of biological activities including antiproliferative, antibacterial, and antiviral effects.

Antiproliferative Activity

Research indicates that derivatives of benzothiazole compounds can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, indicating strong potential for therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)
Compound 10MCF-71.2
Compound 11HEK2935.3
G856-7105TBDTBD

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for their antibacterial properties. Some compounds within this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 8 µM to 32 µM .

Case Studies

  • Antiviral Potential : In a study focused on antiviral agents targeting Hepatitis B Virus (HBV), related compounds exhibited promising anti-HBV activity with IC50 values significantly lower than conventional treatments .
  • Multitarget Inhibition : Recent research has highlighted the potential of benzothiazole derivatives as multitargeted ligands for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurodegenerative pathways .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide?

Basic Research Focus
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key steps include:

  • Reagent selection : Use absolute ethanol or DMSO as solvents to enhance solubility of intermediates.
  • Reaction conditions : Reflux for 4–18 hours under acidic catalysis (e.g., glacial acetic acid) to promote amide bond formation .
  • Purification : Crystallization using ethanol-water mixtures improves yield (65–75%) and purity .
  • Critical parameters : Monitor reaction completion via TLC or HPLC, and optimize stoichiometry (1:1 molar ratio of amine to acyl chloride) to minimize byproducts.

What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Basic Research Focus
Structural validation requires a multi-technique approach:

  • NMR : 1H/13C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH3) and benzothiazole protons (δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 314.359 (C16H14N2O3S) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74 Å, C–O: 1.36 Å) and dihedral angles to validate the benzamide-thiazole conformation .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus
Integrated computational-experimental workflows are critical:

  • Reaction path search : Quantum mechanical calculations (DFT) predict transition states and energetics for amide coupling or substituent modifications .
  • Docking studies : Molecular dynamics simulations identify binding affinities to target proteins (e.g., kinases or enzymes linked to inflammation) .
  • Data-driven optimization : Machine learning models trained on reaction yields or biological data prioritize high-potential derivatives .

How can contradictory biological activity data across studies be systematically resolved?

Advanced Research Focus
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory activity) and controls .
  • Purity validation : HPLC purity >98% reduces off-target effects .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates to confirm potency trends .

What strategies improve yield in multi-step syntheses of benzothiazole-benzamide hybrids?

Advanced Research Focus
Yield optimization requires iterative process refinement:

  • Intermediate stabilization : Protect reactive sites (e.g., amino groups) during benzothiazole ring formation .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or coupling agents (EDC/HOBt) to accelerate amidation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

How can structure-activity relationships (SAR) be established for this compound’s antimicrobial activity?

Advanced Research Focus
SAR studies involve systematic structural modifications:

  • Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to assess hydrophobicity effects .
  • Bioisosteric replacement : Swap benzothiazole with thiadiazole or oxadiazole rings to evaluate ring size/electronic impacts .
  • Activity cliffs : Compare MIC values against S. aureus or E. coli to identify critical functional groups .

What analytical techniques are essential for detecting degradation products under storage conditions?

Advanced Research Focus
Stability studies require:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light to simulate aging .
  • LC-MS/MS : Identify hydrolysis products (e.g., free benzothiazol-2-amine) or oxidation byproducts .
  • Kinetic modeling : Calculate degradation rate constants (k) to recommend storage conditions (e.g., desiccated, 4°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.